molecular formula C15H19NO3 B1456812 Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate CAS No. 885274-50-0

Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1456812
CAS No.: 885274-50-0
M. Wt: 261.32 g/mol
InChI Key: FSPPNBAJRZTJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 2-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPPNBAJRZTJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Compound Overview

  • Molecular Formula : C15H19N O3
  • Molecular Weight : Approximately 291.34 g/mol
  • Physical State : Pale-yellow to yellow-brown oil or semi-solid at room temperature

The compound features a piperidine ring and a carboxylate functional group, which are critical for its biological interactions.

Biological Activity

Research indicates that this compound and its analogs exhibit significant biological activities, particularly in the context of metabolic disorders and potential therapeutic applications. Some of the key findings include:

  • Inhibition of Biological Targets : Similar compounds have been shown to act as inhibitors for various biological targets involved in metabolic pathways related to diabetes and other diseases. The specific mechanisms often involve interactions with receptors or enzymes, although detailed studies on this compound remain limited.
  • Neuroprotective Properties : Analogous compounds have demonstrated neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. For instance, derivatives have been explored for their ability to protect neuronal cells in vitro and in vivo .
  • Antimicrobial Activity : Compounds with structural similarities have shown promising antimicrobial properties, indicating that this compound may also possess such activity.

The biological mechanisms underlying the activity of this compound are primarily linked to its ability to interact with specific enzymes and receptors. These interactions can modulate enzyme activity or receptor binding, leading to therapeutic effects. Further research is needed to elucidate these pathways fully.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on functional group positioning and substitutions. Below is a summary table of related compounds:

Compound NameMolecular FormulaKey Features
Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylateC16H21N O3Contains a methoxy group; potential for different reactivity
Benzyl 3-(2-oxoethyl)piperidine-1-carboxylateC15H19N O3Variations in position of functional groups affect reactivity
Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylateC16H23N O3Ethoxy substitution alters solubility and biological activity

Case Studies and Research Findings

Several studies have explored the biological activities of benzyl piperidine derivatives, providing insights into their therapeutic potential:

  • Neuroprotective Agents : A study on piperazine derivatives showed neuroprotective effects against ischemic damage, highlighting the relevance of structural modifications in enhancing efficacy .
  • Antimicrobial Properties : Research has indicated that certain piperidine derivatives exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may share similar properties.
  • Anticancer Activity : In vitro studies have assessed the antiproliferative effects of related compounds on diverse cancer cell lines, indicating potential applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate

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